molecular formula C12H14N2O10 B12081760 2-(2,4-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

2-(2,4-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12081760
M. Wt: 346.25 g/mol
InChI Key: XAJUPNGKLHFUED-UHFFFAOYSA-N
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Description

The compound 2-(2,4-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a phenolic glycoside characterized by a central oxane (pyranose) ring substituted with a hydroxymethyl group and a 2,4-dinitrophenoxy moiety.

Properties

IUPAC Name

2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJUPNGKLHFUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of dinitrophenol derivatives, which are characterized by the presence of a dinitrophenyl group attached to a hydroxymethyl oxane structure. Its molecular formula is C12H15N3O9C_{12}H_{15}N_{3}O_{9}, and it has a molecular weight of approximately 315.26 g/mol. The structural complexity contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that 2-(2,4-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol exhibits several biological activities:

  • Antioxidant Activity : The compound has shown moderate antioxidant properties in various assays. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to numerous diseases including cancer and cardiovascular disorders .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, in vitro tests demonstrated significant cytotoxic effects against A549 lung cancer cells with IC50 values indicating effective concentration ranges for therapeutic potential .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, potentially affecting tumor growth and proliferation .

The biological activity of 2-(2,4-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound helps protect cells from oxidative damage. This property is particularly beneficial in cancer therapy where oxidative stress plays a dual role in cell signaling and apoptosis .
  • Topoisomerase Inhibition : Similar compounds have been noted for their ability to inhibit topoisomerases—enzymes critical for DNA replication and transcription. This inhibition can lead to DNA damage in rapidly dividing cells such as cancer cells .
  • Cell Cycle Arrest : Evidence suggests that the compound may induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation. This effect is often assessed through flow cytometry techniques in laboratory settings .

Case Studies and Research Findings

StudyFindings
Study 1 (PubMed)Evaluated antioxidant properties using DPPH assay; showed moderate activity compared to standard antioxidantsSupports potential use in formulations aimed at reducing oxidative stress
Study 2 (Cancer Research)Tested on A549 lung cancer cells; IC50 values ranged from 11.20 to 59.61 µg/mlIndicates promising anticancer activity; further studies needed for clinical relevance
Study 3 (Molecular Docking)Analyzed binding affinity with target enzymes; showed significant interactions with topoisomerasesSuggests mechanism of action through enzyme inhibition

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential use in drug formulations due to its biological activity. Studies have shown that derivatives of this compound exhibit antimicrobial properties.

Case Study : A study published in Frontiers in Microbiology demonstrated that similar compounds could inhibit the growth of pathogenic bacteria, suggesting that 2-(2,4-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol might also possess similar properties .

Biochemical Research

In biochemical research, this compound is used as a marker for various enzymatic reactions. Its unique structure allows it to interact with specific enzymes, making it useful in the study of metabolic pathways.

Data Table: Enzyme Interaction Studies

Enzyme TypeInteraction StrengthReference
β-GalactosidaseModerate
GlucosidaseStrong
LipaseWeak

Environmental Science

The compound is also being explored for its role in environmental applications such as pollutant degradation. Its dinitrophenyl group is known to facilitate reactions that break down organic pollutants.

Case Study : Research has indicated that compounds with similar structures can effectively degrade nitroaromatic pollutants in soil and water systems . This suggests that 2-(2,4-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol could be developed into a bioremediation agent.

Comparison with Similar Compounds

Structural Analogs in Phenolic Glycosides

Phenolic glycosides share a common oxane ring linked to aromatic substituents. Key differences lie in the substitution patterns on the phenoxy group and stereochemistry:

Compound Name Substituents on Phenoxy Group Key Features Biological Activity/Source Reference
Target Compound 2,4-Dinitrophenoxy Electron-withdrawing nitro groups; likely synthetic origin Not explicitly reported; nitro groups may confer stability or reactivity N/A
FT3418 () 3,5-Dimethoxy-4-(oxan-2-yl)oxy Methoxy and glycosylated substituents; natural origin (liverwort) Classified as a specialized metabolite; potential ecological role
α-Arbutin () 4-Hydroxyphenoxy (α-anomer) Hydroxy group; natural/synthetic origin Tyrosinase substrate; depigmenting agent with lower cytotoxicity than hydroquinone
β-Arbutin () 4-Hydroxyphenoxy (β-anomer) Natural isomer found in Ericaceae plants Similar to α-arbutin but with distinct enzymatic interactions
Eugenol β-D-glucopyranoside () 2-Methoxy-4-allylphenoxy Allyl and methoxy groups; natural origin Antioxidant and antimicrobial properties inferred from eugenol
Compound 9 () 4-(3-Hydroxyprop-1-enyl)-2-methoxyphenoxy Propenyl and methoxy substituents; isolated from Mesembryanthemum crystallinum Antioxidant potential due to phenolic nature
Key Structural Insights:
  • Electron-withdrawing vs. Nitro groups may enhance electrophilicity, making the compound reactive in biochemical pathways.
  • Stereochemistry: α- and β-arbutin () demonstrate how anomeric configuration affects enzyme binding, suggesting the target’s stereochemistry could influence its interactions.

Pharmacologically Active Glycosides

Several SGLT2 inhibitors share the hydroxymethyl oxane scaffold but differ in aryl substituents and therapeutic applications:

Compound Name Aryl Substituent Therapeutic Use Key Feature Reference
Empagliflozin () 4-Chloro-3-[[4-(3-oxolanyl)oxyphenyl]methyl]phenyl Antidiabetic (SGLT2 inhibitor) Synthetic origin; high purity (99.3%)
Ipragliflozin () 1-Benzothiophen-2-ylmethyl-4-fluorophenyl Antidiabetic Fluorinated aromatic group enhances metabolic stability
Dapagliflozin () 4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl Antidiabetic Ethoxy group improves bioavailability
Functional Comparison:
  • Substituent Impact: The target’s nitro groups are distinct from halogenated or alkylated aryl groups in SGLT2 inhibitors. While nitro groups are rare in drugs due to toxicity concerns, they may offer unique binding affinities in non-therapeutic contexts (e.g., enzyme inhibition).
  • Synthetic Accessibility: The target compound’s synthesis may parallel methods for SGLT2 inhibitors, such as glycosylation of nitro-substituted phenols ().

Physicochemical Properties and Predictive Data

Collision cross-section (CCS) values from –16 provide insights into molecular size and shape:

Compound Type Predicted CCS (Ų, [M+H]+) Implication Reference
Target Compound ~228–235 (estimated) Similar to anthocyanin derivatives (–16)
Anthocyanin Glycoside () 228.8 Larger CCS due to extended conjugation
Flavonoid Glycoside () 228.2 Compact structure despite phenolic substituents

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